molecular formula C5H12ClN3O2 B1380645 H-Ala-Gly-Nh2 HCl CAS No. 71431-66-8

H-Ala-Gly-Nh2 HCl

Cat. No. B1380645
CAS RN: 71431-66-8
M. Wt: 181.62 g/mol
InChI Key: SUCIQLIGRKFZNE-DFWYDOINSA-N
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Description

“H-Ala-Gly-Nh2 HCl” is a peptide compound . The molecular formula is C5H12ClN3O2 and the molecular weight is 181.62 g/mol .


Synthesis Analysis

The synthesis of a peptide like “H-Ala-Gly-Nh2 HCl” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides: Ala-Ala, Gly-Gly, Ala-Gly, and Gly-Ala . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, we must first deactivate all extraneous amine functions so they do not compete for the acylation reagent. Then we must selectively activate the designated carboxyl function so that it will acylate the one remaining free amine .


Molecular Structure Analysis

The amide groups in peptides are planar and configuration about the C − N bond is usually, but not always, trans . The pattern of covalent bonds in a peptide is called its primary structure .


Chemical Reactions Analysis

Peptide synthesis requires selective acylation of a free amine . To accomplish the desired amide bond formation, we must first deactivate all extraneous amine functions so they do not compete for the acylation reagent. Then we must selectively activate the designated carboxyl function so that it will acylate the one remaining free amine .

Scientific Research Applications

“H-Ala-Gly-Nh2 HCl” is a dipeptide, which are often used in various fields of scientific research, including biochemistry and molecular biology. They can serve as building blocks in the synthesis of larger peptides or proteins, or as substrates in enzymatic reactions . Here are some potential applications:

  • Peptide Synthesis

    • Application: Dipeptides like “H-Ala-Gly-Nh2 HCl” can be used in peptide synthesis, which is a process where two or more amino acids are linked by peptide bonds to form a peptide .
    • Method: The synthesis usually involves protecting the amino group of one amino acid and the carboxyl group of another, then combining them and removing the protecting groups .
    • Outcome: The result is a dipeptide, which can be used as a building block in the synthesis of larger peptides or proteins .
  • Protein Structure Studies

    • Application: Dipeptides can be used in studies of protein structure. They can serve as simplified models for understanding the forces that stabilize protein structures .
    • Method: Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the structures of dipeptides .
    • Outcome: The results can provide insights into the types of secondary structures (like alpha-helices or beta-sheets) that proteins can form .
  • Drug Design

    • Application: Dipeptides can be used in the design of drugs. Some dipeptides can mimic the structures of larger proteins and can bind to the same targets, potentially leading to therapeutic effects .
    • Method: Techniques such as molecular docking or structure-based drug design can be used to design dipeptides that bind to specific targets .
    • Outcome: The results can lead to the development of new drugs .

Safety And Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c1-3(6)5(10)8-2-4(7)9;/h3H,2,6H2,1H3,(H2,7,9)(H,8,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCIQLIGRKFZNE-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Gly-Nh2 HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.